molecular formula C18H13NO4 B1326566 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid CAS No. 932796-11-7

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1326566
CAS No.: 932796-11-7
M. Wt: 307.3 g/mol
InChI Key: DHOGZJSEQQNIJM-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a complex organic compound characterized by the presence of a benzodioxole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a 3-bromoindole derivative with a benzo dioxole group, followed by bromination using N-bromosuccinimide (NBS) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS).

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as tubulin. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 2-methylquinoline derivatives

Comparison: Compared to similar compounds, 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid exhibits unique structural features that enhance its biological activity. The presence of the benzodioxole ring and the quinoline moiety contributes to its potent anticancer properties .

Biological Activity

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

The chemical formula for this compound is C₁₈H₁₃NO₄, with a CAS number of 932796-11-7. It is characterized by its benzodioxole and quinoline moieties, which are known for their biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors through condensation reactions followed by various purification steps. The synthetic pathways often yield derivatives that can be evaluated for enhanced biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A study involving quinoline derivatives reported IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) cell lines, indicating promising antitumor activity compared to standard chemotherapeutic agents like 5-fluorouracil .

The proposed mechanism for the antitumor activity of these compounds includes the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Compounds tested showed moderate inhibition of EGFR with IC50 values in the micromolar range . Molecular docking studies suggest that these compounds may bind effectively to the ATP-binding site of EGFR, blocking its activation and subsequent downstream signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:

  • Case Study 1: HepG2 Cell Line
    In vitro studies indicated that treatment with this compound resulted in significant apoptosis in HepG2 cells, as evidenced by increased caspase activity and DNA fragmentation.
  • Case Study 2: HCT116 Cell Line
    Compounds derived from this quinoline exhibited potent antiproliferative effects on HCT116 cells. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response.

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µg/ml)Mechanism of Action
This compoundHepG27.7 - 14.2EGFR inhibition
Quinoline Derivative AHCT11612.0Induction of apoptosis
Quinoline Derivative BHepG29.0Cell cycle arrest via EGFR pathway

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10-3-2-4-12-13(18(20)21)8-14(19-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGZJSEQQNIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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